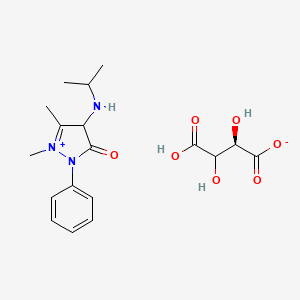
1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate is a complex organic compound with a unique structure that includes a pyrazolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolium core: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions.
Introduction of the isopropylamino group: This step involves the substitution reaction where an isopropylamine is introduced to the pyrazolium core.
Tartaric acid salt formation: The final step involves the reaction of the pyrazolium compound with tartaric acid to form the hydrogen tartrate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The isopropylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under inert atmospheres.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups or oxidation states.
Applications De Recherche Scientifique
1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which 1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydro-1-hydroxy-2-imino-4-phenoxypyrimidines: These compounds share a similar core structure and have been studied for their antihypertensive properties.
1,2-Dihydro-4-oxo-quinoline-3-carboxylic acids: These compounds are known for their antibacterial activity and are structurally related to the pyrazolium core.
Uniqueness
1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate is unique due to its specific combination of functional groups and its ability to form stable salts with tartaric acid. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Propriétés
Numéro CAS |
64906-00-9 |
|---|---|
Formule moléculaire |
C18H25N3O7 |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)-4H-pyrazol-1-ium-3-one;(2R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C14H20N3O.C4H6O6/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12;5-1(3(7)8)2(6)4(9)10/h5-10,13,15H,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2?/m.1/s1 |
Clé InChI |
WOEURBURAAWUMC-VPDQHXPOSA-M |
SMILES isomérique |
CC1=[N+](N(C(=O)C1NC(C)C)C2=CC=CC=C2)C.[C@@H](C(C(=O)O)O)(C(=O)[O-])O |
SMILES canonique |
CC1=[N+](N(C(=O)C1NC(C)C)C2=CC=CC=C2)C.C(C(C(=O)[O-])O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


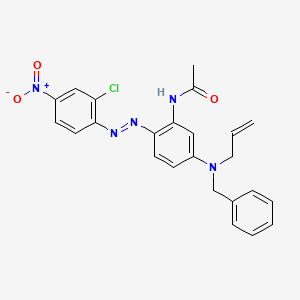
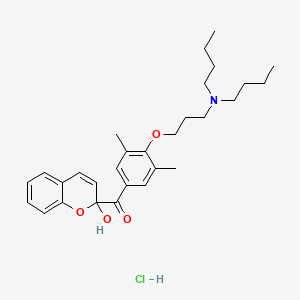
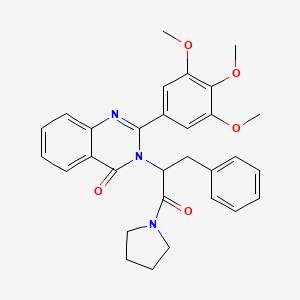

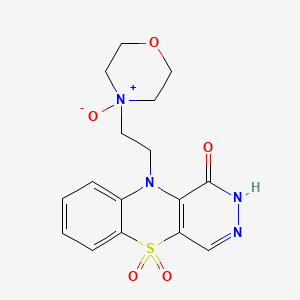
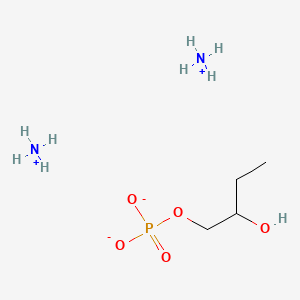


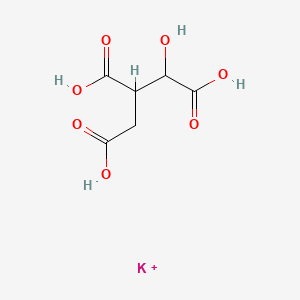


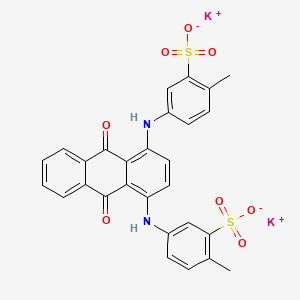
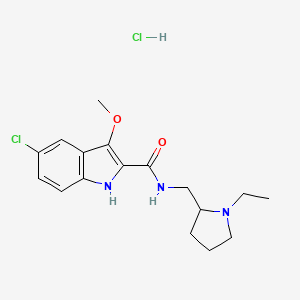
![[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12702098.png)
